N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline
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Overview
Description
N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline is an organic compound that features a carboxypentyl group attached to a hydroxy-methylaniline core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Scientific Research Applications
N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
It’s structurally related to the auristatin class of molecules, which are known to target the fibroblast growth factor receptor 2 (fgfr2) in cancer cells . FGFR2 is overexpressed in various solid tumors, making it a potential therapeutic target .
Mode of Action
The compound interacts with its target through a process known as Antibody-Drug Conjugation (ADC). In this process, the compound is linked to a specific antibody that recognizes and binds to the target protein (e.g., FGFR2). This binding triggers the internalization of the compound, allowing it to exert its cytotoxic effects .
Biochemical Pathways
Given its structural similarity to auristatins, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Studies on similar compounds suggest that they exhibit favorable pharmacokinetics, with the drug being enriched more than 30-fold in tumors compared to healthy tissues .
Result of Action
The result of the compound’s action is significant tumor growth inhibition or tumor regression in cell line-based or patient-derived xenograft models of human gastric or breast cancer . High expression levels of FGFR2 in cells correlated with efficient internalization, efficacy, and cytotoxic effects in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline typically involves the reaction of 3-hydroxy-N-methylaniline with a carboxypentyl derivative. One common method is the nucleophilic substitution reaction where the carboxypentyl group is introduced via an alkyl halide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method enhances the efficiency and yield of the compound while minimizing the production of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, especially at the aromatic ring, using reagents like halogens or nitro compounds under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Comparison with Similar Compounds
- N-(5-Carboxypentyl)-deoxynojirimycin
- N-(5-Carboxypentyl)-1-deoxygalactonojirimycin
Properties
IUPAC Name |
6-(3-hydroxy-N-methylanilino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-14(9-4-2-3-8-13(16)17)11-6-5-7-12(15)10-11/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBQUFNFVJPLMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCC(=O)O)C1=CC(=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652507 |
Source
|
Record name | 6-[(3-Hydroxyphenyl)(methyl)amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-92-6 |
Source
|
Record name | 6-[(3-Hydroxyphenyl)(methyl)amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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